molecular formula C25H28O6 B1683828 Sophoraflavanone G CAS No. 97938-30-2

Sophoraflavanone G

Cat. No. B1683828
CAS RN: 97938-30-2
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-CMJOXMDJSA-N
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Description

Sophoraflavanone G (SG) is a flavonoid compound isolated from Sophora flavescens . It is known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and antiproliferative effects . It is also a volatile phytoncide, released into the atmosphere, soil, and groundwater by members of the Sophora genus .


Synthesis Analysis

Sophoraflavanone G is a major pharmacological component found in the root tissues of Sophora flavescens . The biosynthesis of alkaloids and flavonoids in Sophora flavescens has been studied using metabolome and transcriptome analysis . A total of 52 and 39 transcripts involved in alkaloid and flavonoid syntheses have been found, respectively .


Molecular Structure Analysis

Sophoraflavanone G is a tetrahydroxyflavanone having a structure of naringenin bearing an additional hydroxyl substituent at position 2’ as well as a (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl (lavandulyl) substituent at position 8’ .


Chemical Reactions Analysis

Sophoraflavanone G is involved in various biochemical reactions. It has been found to inhibit the drug transport function of ABCG2 by interacting with residues within the transmembrane substrate-binding pocket of ABCG2 . It also reduces the fluidity of cellular membranes .


Physical And Chemical Properties Analysis

Sophoraflavanone G has a molecular formula of C25H28O6 and a molar mass of 424.49 g/mol . Its density is 1.266±0.06 g/cm, and it has a melting point of 173-175℃ .

Scientific Research Applications

Antibacterial Properties

Sophoraflavanone G has been identified for its remarkable antibacterial activities. Studies have shown its effectiveness in combination with other antimicrobial agents against various oral bacteria, such as S. mutans, S. sanguinis, and P. gingivalis. It exhibits a synergistic effect, enhancing the efficacy of antibiotics like ampicillin and gentamicin against these pathogens. Notably, Sophoraflavanone G has also demonstrated significant antibacterial properties against methicillin‐resistant Staphylococcus aureus (MRSA), either alone or in combination with antibiotics like ampicillin or oxacillin, suggesting its potential use in controlling and treating MRSA infections (Cha et al., 2007), (Cha et al., 2009).

Impact on Membrane Fluidity

Research has demonstrated that Sophoraflavanone G significantly influences membrane fluidity. It reduces the fluidity of outer and inner layers of cellular membranes, which is crucial for its antibacterial action. This finding provides insights into the pharmacological mechanism of Sophoraflavanone G's antibacterial effect, presenting a pathway that could be exploited for therapeutic applications (Tsuchiya & Iinuma, 2000).

Modulation of Inflammatory Responses

Sophoraflavanone G has shown potent anti-inflammatory activity. It has been observed to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it decreases the expressions of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). These effects are mediated through the modulation of various signaling pathways, including PI3K/Akt, JAK/STAT, and Nrf2/HO-1 pathways, suggesting its potential use in treating inflammatory diseases (Guo et al., 2016).

Anti-cancer Activities

Sophoraflavanone G has been extensively studied for its anti-cancer properties. It induces apoptosis in various cancer cell lines, including oral epidermoid carcinoma cells and triple-negative breast cancer cells, by modulating apoptotic signaling pathways and inhibiting cell migration and invasion. The compound's ability to increase apoptosis, decrease migration and invasion, and suppress certain signaling pathways like MAPK highlights its potential as a therapeutic agent in cancer treatment (Cha et al., 2007), (Huang et al., 2019).

In Silico Studies and Drug Delivery Systems

Recent advancements in molecular modeling and drug delivery systems have also incorporated Sophoraflavanone G. In silico studies have been conducted for electronic/structural characterization and evaluation of pharmacokinetic properties, indicating the compound's safety for oral administration and potential in topical formulations. Moreover, efforts to improve the oral bioavailability of Sophoraflavanone G through self-microemulsifying drug delivery systems (SMEDDS) have shown promising results, laying the foundation for further research on new dosage forms of this compound (Oliveira et al., 2020), (Yang et al., 2019).

Safety And Hazards

Currently, there are no known hazards or toxicity reports against humans related to Sophoraflavanone G .

Future Directions

Sophoraflavanone G has shown promise in preliminary research for its impact on the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics . Further studies may allow the development of a pharmacologically acceptable antimicrobial agent or class of agents .

properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVAQQLDYTHCL-CMJOXMDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243345
Record name Vexibinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoraflavanone G

CAS RN

97938-30-2
Record name Sophoraflavanone G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97938-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vexibinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vexibinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
CS Kim, SN Park, SJ Ahn, YW Seo, YJ Lee, YK Lim… - Anaerobe, 2013 - Elsevier
… In this study, the antibacterial properties of sophoraflavanone G isolated from the methanol … of sophoraflavanone G on NHGF cells at the concentration where sophoraflavanone G …
Number of citations: 40 www.sciencedirect.com
ZY Wun, CF Lin, WC Huang, YL Huang, PY Xu… - Food and chemical …, 2013 - Elsevier
… Sophoraflavanone G reduces pro-inflammatory cytokines and mediators via NF-κB and MAPK pathways … Sophoraflavanone G can develop as health food or anti-inflammatory drug. …
Number of citations: 42 www.sciencedirect.com
WC Huang, PY Gu, LW Fang, YL Huang, CF Lin… - Phytomedicine, 2019 - Elsevier
Background A compound isolated from Sophora flavescens–sophoraflavanone G (SG)–showed anti-tumor and anti-inflammatory properties. We previously demonstrated that SG …
Number of citations: 24 www.sciencedirect.com
JD Cha, MR Jeong, SI Jeong… - Journal of microbiology …, 2007 - koreascience.kr
… sophoraflavanone G from Sophora flavescens in combination with two antimicrobial agents against oral bacteria. The combined effect of sophoraflavanone G … The sophoraflavanone G+…
Number of citations: 90 koreascience.kr
JD Cha, SE Moon, JY Kim, EK Jung… - … An International Journal …, 2009 - Wiley Online Library
… In this study, sophoraflavanone G obtained … sophoraflavanone G, from 64 to 1024 µg/ml for ampicillin, and from 256 to 1024 µg/ml for oxacillin. The combination of sophoraflavanone G …
Number of citations: 70 onlinelibrary.wiley.com
H Tsuchiya, M Iinuma - Phytomedicine, 2000 - Elsevier
… Highly purified sophoraflavanone G of 0.05-5 pg/ml, corre… regions, suggesting that sophoraflavanone G reduces the fluidity of … Sophoraflavanone G is considered to exert an …
Number of citations: 262 www.sciencedirect.com
ZY Li, WC Huang, RS Tu, PY Gu, CF Lin… - The American Journal …, 2016 - World Scientific
… Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against … Antiinflammatory effect of sophoraflavanone G isolated from Sophora flavescens in …
Number of citations: 21 www.worldscientific.com
DW Kim, YS Chi, KH Son, HW Chang, JS Kim… - Archives of pharmacal …, 2002 - Springer
… (5-LOX), and sophoraflavanone G was the most … of sophoraflavanone G on COX-2 induction from RAW 264.7 cells and in vivo inflammatory response were studied. Sophoraflavanone G …
Number of citations: 116 link.springer.com
BH Kim, C Won, YH Lee, JS Choi, KH Noh… - Biochemical …, 2013 - Elsevier
… , we identified sophoraflavanone G as a novel small-molecule inhibitor of STAT signaling in human cancer cells. Sophoraflavanone G … In addition, sophoraflavanone G inhibited STAT5 …
Number of citations: 35 www.sciencedirect.com
H Yamamoto, P Zhao, K Inoue - Phytochemistry, 2002 - Elsevier
… Sophora flavescens produced large amounts of sophoraflavanone G, an 8-lavandulylated … isoprene units in the lavandulyl group of sophoraflavanone G and two dimethylallyl groups of …
Number of citations: 32 www.sciencedirect.com

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